molecular formula C12H8ClNO2S B1295270 4-Chloro-4'-nitrodiphenyl sulfide CAS No. 21969-11-9

4-Chloro-4'-nitrodiphenyl sulfide

Cat. No. B1295270
CAS RN: 21969-11-9
M. Wt: 265.72 g/mol
InChI Key: CPUBRDUBQIVBGM-UHFFFAOYSA-N
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Description

4-Chloro-4'-nitrodiphenyl sulfide is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to compounds that have been synthesized and analyzed for their potential applications in materials science and organic chemistry. For instance, 4-nitrophenyl sulfenyl chloride has been used as a precursor for the formation of aromatic self-assembled monolayers (SAMs) on gold surfaces, which are important in the development of nanoscale devices .

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-4'-nitrodiphenyl sulfide, has been explored through reactions involving chlorobenzene and sodium sulfide in the presence of a phase-transfer catalyst under hydroacoustic treatment . Additionally, nitro-substituted aromatic polysulfides have been synthesized from bis(4-chloro-3-nitrophenyl) sulfone and sodium sulfide by activated nucleophilic displacement polymerization, indicating a method that could potentially be adapted for the synthesis of 4-Chloro-4'-nitrodiphenyl sulfide .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Chloro-4'-nitrodiphenyl sulfide has been studied using various spectroscopic techniques. For example, the low-energy charge-transfer excited states of 4-amino-4'-nitrodiphenyl sulfide have been characterized, revealing the photophysics of these states and the intramolecular charge transfer between different groups within the molecule . Structural and spectroscopic studies of complexes involving nitrophenyl compounds have also been conducted, providing insights into the hydrogen bonding and ionic structures that could be relevant to understanding the molecular structure of 4-Chloro-4'-nitrodiphenyl sulfide .

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 4-Chloro-4'-nitrodiphenyl sulfide has been investigated. Desulfurative chlorination of alkyl phenyl sulfides using (dichloroiodo)benzene has been reported, which could be a reaction of interest when considering the chemical behavior of 4-Chloro-4'-nitrodiphenyl sulfide . The formation of densely packed aromatic SAMs on gold through the adsorption of 4-nitrophenyl sulfenyl chloride also involves a reductive dissociation of the S-Cl bond, a reaction that could be relevant to the chemical reactions of 4-Chloro-4'-nitrodiphenyl sulfide .

Physical and Chemical Properties Analysis

The physical properties of compounds similar to 4-Chloro-4'-nitrodiphenyl sulfide have been measured and analyzed. For instance, the solubilities of 4-amino-4'-nitrodiphenyl sulfide in various organic solvents have been determined, and the results were well-correlated with the modified Apelblat equation . These solubility studies are crucial for understanding the behavior of such compounds in different environments and could provide a basis for predicting the solubility of 4-Chloro-4'-nitrodiphenyl sulfide.

Scientific Research Applications

  • Hyperpolarizabilities of 4‐amino‐4′‐nitrodiphenyl sulfide and its chalcogen analogues

    • Results : It was found that large differences in their frequency‐doubling efficiency as powdered solids are not reflected in this molecular property. The sulfur, selenium and tellurium ethers have about the same hyperpolarizabilities while that of the oxygen member is somewhat lower .
  • Low-energy, charge-transfer excited states of 4‐amino‐4′‐nitrodiphenyl sulfide

    • Results : The lowest-energy, fluorescent singlet state was determined to be an intramolecular charge transfer (ICT) state involving transfer of a full electron charge from the amino to the nitro group yielding a dipole moment of ∼50 D .

Safety And Hazards

When handling 4-Chloro-4’-nitrodiphenyl sulfide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

As 4-Chloro-4’-nitrodiphenyl sulfide is primarily used for research and development purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

1-(4-chlorophenyl)sulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUBRDUBQIVBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176378
Record name 4-Chloro-4'-nitrodiphenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-nitrodiphenyl sulfide

CAS RN

21969-11-9
Record name 4-Chloro-4'-nitrodiphenyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021969119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21969-11-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-4'-nitrodiphenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 43.5 g of p-chlorothiophenol, 47.1 g of p-chloronitrobenzene, 39.0 g of sodium carbonate, 120 ml of water and 150 ml of ethanol was heated at 100° C. for 19 hours, giving 80.0 g of 4-chloro4'-nitrodiphenylsulfide, which was then dissolved in a mixture of 400 ml of acetic acid and 100 ml of 30% hydrogen peroxide and stirred at 100° C. for one hour, giving 80.2 g of the corresponding sulfonyl derivative.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
47.1 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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